molecular formula C17H27N3O2 B3235282 (R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester CAS No. 1354000-77-3

(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3235282
CAS No.: 1354000-77-3
M. Wt: 305.4 g/mol
InChI Key: RVHXEKFSPXOJTR-MRXNPFEDSA-N
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Description

(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative characterized by:

  • Stereochemistry: The (R)-configuration at the piperidine ring’s chiral center, which may influence binding specificity in biological systems .
  • Functional Groups: A benzyl ester group at position 1 (acting as a protective moiety) and a branched ethyl-amino-ethyl side chain at position 2. The secondary amine in the side chain could enhance solubility or serve as a hydrogen-bond donor in receptor interactions.
  • Synthetic Utility: Likely synthesized via acylation or alkylation reactions, as inferred from similar compounds (e.g., ).

Properties

IUPAC Name

benzyl (3R)-3-[2-aminoethyl(ethyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-19(12-10-18)16-9-6-11-20(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHXEKFSPXOJTR-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127870
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)ethylamino]-, phenylmethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354000-77-3
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)ethylamino]-, phenylmethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354000-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoethyl)ethylamino]-, phenylmethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Structural Variations and Properties

The table below compares the target compound with its closest analogs, highlighting structural differences and their implications:

Compound Name (CAS) Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Features/Implications References
(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Ethyl group on amino-ethyl side chain; benzyl ester C₁₇H₂₆N₃O₂ 310.41 Baseline compound; ethyl group balances lipophilicity and steric bulk.
2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester Methyl group on amino-ethyl; methylene linker at position 2 C₁₇H₂₇N₃O₂ 313.42 Reduced steric hindrance with methyl; linker may alter conformation.
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (1354000-66-0) Hydroxy-ethyl and isopropyl groups on amino side chain C₁₈H₂₈N₂O₃ 320.43 Hydroxy group enhances hydrophilicity; isopropyl increases steric hindrance.
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (1354009-23-6) Carboxymethyl group on ethyl-amino side chain C₁₇H₂₄N₂O₄ 320.39 Carboxylic acid introduces pH-dependent ionization; may affect membrane permeability.
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (1353992-75-2) Isopropyl group on amino-ethyl; (S)-stereochemistry C₁₈H₂₈N₃O₂ 324.44 Stereochemistry and bulkier isopropyl may alter target selectivity vs. (R)-isomer.
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (1401664-66-1) Tert-butyl ester; acylated amino-propionyl group C₁₈H₃₃N₃O₃ 339.48 Tert-butyl ester increases lipophilicity; acyl group may act as a prodrug motif.

Commercial and Regulatory Status

Suppliers like Parchem and CymitQuimica specialize in small-scale distribution, indicating niche research applications .

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for synthesizing (R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester?

The synthesis involves multi-step organic reactions, starting with protected piperidine derivatives. Key steps include:

  • Protection of the piperidine nitrogen using benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.
  • Introduction of the ethyl-amino-ethylamine moiety via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like palladium or nickel .
  • Benzyl esterification under controlled pH (7.5–8.5) and temperature (0–5°C) to ensure regioselectivity .
    Critical factors include inert atmospheres (N₂/Ar) to avoid oxidation and precise stoichiometry to minimize byproducts. Purification often employs HPLC with C18 columns and gradient elution .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

Stereochemical control is achieved through:

  • Chiral auxiliaries : Use of (R)-configured starting materials, such as enantiopure piperidine precursors.
  • Asymmetric catalysis : Palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to preserve configuration .
  • Chiral HPLC analysis : Post-synthesis verification using columns like Chiralpak IA/IB to confirm enantiomeric excess (>98%) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzyl ester protons at δ 7.3–7.5 ppm) and confirm amine functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 319.4 for C₁₇H₂₅N₃O₃) .
  • IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ confirm carbamate C=O stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Variability in assay conditions : Adjust buffer pH (e.g., 7.4 vs. 6.8) to mimic physiological environments.
  • Impurity profiles : Use preparative HPLC to isolate >99% pure batches and re-test activity .
  • Target specificity : Perform kinetic assays (e.g., IC₅₀ determinations) against off-target enzymes (e.g., FAAH vs. COX-2) to rule out cross-reactivity .

Q. What strategies optimize the compound’s solubility and stability in pharmacological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to enhance aqueous solubility without denaturing proteins .
  • Lyophilization : Stabilize the compound as a lyophilized powder at -20°C, reconstituting in situ to prevent hydrolysis of the benzyl ester .
  • pH adjustment : Maintain pH >7.5 in storage buffers to avoid carbamate degradation .

Q. How does the ethyl-amino-ethylamine substituent influence interactions with biological targets?

The substituent’s flexibility and basicity enable:

  • Hydrogen bonding : The primary amine forms H-bonds with catalytic residues (e.g., in FAAH’s catalytic triad) .
  • Cation-π interactions : The ethyl groups engage aromatic residues in target binding pockets, as shown via molecular docking (e.g., AutoDock Vina simulations) .
  • pH-dependent ionization : The pKa (~9.5) of the amine ensures protonation at physiological pH, enhancing target affinity .

Q. What computational methods are used to predict the compound’s ADMET properties?

  • QSAR models : Predict logP (2.1–2.5) and permeability (Caco-2 >5 × 10⁻⁶ cm/s) using software like Schrödinger QikProp .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .
  • CYP450 inhibition assays : Screen for hepatotoxicity risks using human microsomes and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

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